REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].Cl[CH2:12][C:13]([NH2:15])=[O:14]>O>[NH2:7][C:6]1[CH:5]=[C:4]([CH:10]=[CH:9][CH:8]=1)[O:3][CH2:12][C:13]([NH2:15])=[O:14] |f:0.1|
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13.09 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
11.22 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under reduced pressure
|
Type
|
ADDITION
|
Details
|
The addition of chloroform
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(OCC(=O)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |